molecular formula C33H35IN4O6 B12074859 5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine CAS No. 717876-96-5

5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine

Cat. No.: B12074859
CAS No.: 717876-96-5
M. Wt: 710.6 g/mol
InChI Key: DNPRAGGFVFMDFN-WIIGKZCBSA-N
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Description

5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine is a synthetic nucleoside analogue. This compound is often used in the field of oligonucleotide synthesis, where it serves as a building block for the creation of DNA sequences. The dimethoxytrityl group acts as a protecting group for the 5’-hydroxy group in nucleosides, ensuring that the nucleoside remains stable during the synthesis process .

Preparation Methods

The synthesis of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves several steps. One common method includes the protection of the 5’-hydroxy group of the nucleoside with a dimethoxytrityl group. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine . The iodination of the cytidine derivative is then carried out using iodine and a suitable oxidizing agent .

Chemical Reactions Analysis

5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine undergoes several types of chemical reactions:

Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2’-deoxycytidine involves its incorporation into oligonucleotide sequences. The dimethoxytrityl group protects the 5’-hydroxy group during synthesis, preventing unwanted reactions . Once the oligonucleotide synthesis is complete, the dimethoxytrityl group is removed under acidic conditions, revealing the free 5’-hydroxy group . This allows the oligonucleotide to participate in further biochemical reactions.

Properties

CAS No.

717876-96-5

Molecular Formula

C33H35IN4O6

Molecular Weight

710.6 g/mol

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C33H35IN4O6/c1-37(2)21-35-31-25(34)19-38(32(40)36-31)29-18-26(39)28(44-29)20-43-33(22-12-7-5-8-13-22,23-14-9-6-10-15-23)24-16-11-17-27(41-3)30(24)42-4/h5-17,19,21,26,28-29,39H,18,20H2,1-4H3/t26-,28+,29+/m0/s1

InChI Key

DNPRAGGFVFMDFN-WIIGKZCBSA-N

Isomeric SMILES

CN(C)C=NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O

Canonical SMILES

CN(C)C=NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O

Origin of Product

United States

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